3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
This compound belongs to the tricyclic pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused pyrazole-oxazine-benzene scaffold. Key structural features include:
- Pyridin-2-yl substitution at position 5, which may enhance π-π stacking interactions in biological targets.
- Phenolic hydroxyl group at position 3, offering hydrogen-bonding capability and solubility modulation.
Synthetic routes for analogous compounds (e.g., 2-aryl-5-pyridin-3/4-yl derivatives) involve multi-step reactions starting from salicylic aldehydes, acetophenones, and pyridinecarbaldehydes, followed by cyclization with hydrazine derivatives . Crystallographic data for related structures often employ SHELX programs for refinement, ensuring precise structural elucidation .
Properties
IUPAC Name |
3-(7-methoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-20-10-5-8-16-19-13-18(14-6-4-7-15(26)12-14)24-25(19)22(28-21(16)20)17-9-2-3-11-23-17/h2-12,19,22,26H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPQSXIHKBSCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Esterification: of nicotinic acid to yield an ester intermediate.
Oxidation: of the ester with 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic substitution: of the pyridine N-oxide with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.
Cyclization: of the cyano intermediate with appropriate reagents to form the pyrazole and oxazine rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under appropriate conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: mCPBA, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Structural Characteristics
The structural complexity of this compound is significant, featuring:
- Methoxy group : Enhances lipophilicity and may influence biological interactions.
- Pyridinyl moiety : Known for its role in pharmacological activity.
- Pyrazolo and oxazine rings : Contribute to the compound's heterocyclic nature and potential reactivity.
These structural features facilitate interactions with specific molecular targets, including enzymes and receptors involved in cancer proliferation and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance:
- Compounds with analogous structures demonstrated significant cytotoxicity against leukemia cell lines (HEL and K-562) with IC50 values ranging from 0.90 to 3.30 µM. Although specific data for the target compound is limited, its structural similarity suggests potential efficacy against similar cancer types.
Anti-inflammatory Properties
The compound's ability to interact with inflammatory pathways makes it a candidate for anti-inflammatory applications. Research indicates that compounds within this chemical class can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .
Synthesis and Production Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Initiated by a suitable hydrazine derivative reacting with an α,β-unsaturated carbonyl compound.
- Introduction of the Pyridine Moiety : Achieved through a condensation reaction with a pyridine aldehyde.
- Oxazine Ring Formation : Synthesized via cyclization involving an appropriate phenol derivative.
- Final Coupling : The final step involves coupling the synthesized intermediates under specific conditions to yield the target compound.
In industrial applications, optimized synthetic routes focusing on yield improvement and cost reduction may be employed, utilizing techniques such as continuous flow chemistry and microwave-assisted synthesis.
Case Study 1: Antiproliferative Effects
A study assessed the antiproliferative effects of similar compounds on various cancer cell lines. The results indicated that derivatives exhibited significant inhibition of cell growth, suggesting that modifications to the core structure could enhance potency against different cancer types.
Case Study 2: Anti-inflammatory Activity
Research evaluating anti-inflammatory properties demonstrated that compounds similar to 3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol effectively reduced levels of inflammatory markers in vitro and in vivo models.
Mechanism of Action
The mechanism of action of 3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional attributes of the target compound with its analogs:
Key Observations:
Substituent Position and Bioactivity :
- The pyridin-2-yl group in the target compound distinguishes it from analogs with pyridin-3/4-yl substitutions (e.g., compounds 5 and 6 in ), which may alter receptor binding specificity.
- Halogenated derivatives (e.g., 6a, 6c, 6g) exhibit potent BuChE inhibition, suggesting that electron-withdrawing groups at positions 7 or 9 enhance cholinesterase targeting . The target compound’s 7-methoxy group, though electron-donating, may balance lipophilicity and metabolic stability.
Synthetic Pathways :
- The target compound likely follows a synthesis route similar to pyridin-3/4-yl analogs, involving chalcone intermediates and hydrazine cyclization . In contrast, halogenated derivatives require additional halogenation steps post-cyclization .
Crystallography and Stability: Hydrogen-bonding patterns (e.g., phenolic OH interactions) in the target compound could stabilize its crystal lattice, as seen in Etter’s graph-set analysis for related heterocycles .
Computational and Experimental Tools
- Crystallographic Refinement : SHELX programs (e.g., SHELXL, SHELXS) are widely used for resolving complex heterocyclic structures, ensuring accurate bond-length and angle measurements .
- Hydrogen-Bond Analysis : Graph-set theory aids in predicting aggregation behavior, critical for pharmaceutical formulation .
Biological Activity
3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of heterocyclic compounds characterized by its intricate structure and diverse functional groups, particularly the presence of methoxy and pyridinyl substituents. The molecular formula for this compound is , with a molecular weight of 373.4 g/mol .
Structural Characteristics
The unique structure of this compound includes:
- Benzo[e]pyrazolo[1,5-c][1,3]oxazine core : This core is significant for its biological activity.
- Methoxy and pyridinyl groups : These substituents enhance the compound's solubility and interaction with biological targets.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects. Key findings include:
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit notable anticancer properties. For instance, derivatives containing pyrazole rings have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (breast cancer) | 0.59 |
| Derivative B | HepG2 (liver cancer) | 1.50 |
| Derivative C | A549 (lung cancer) | >10 |
These results suggest that structural modifications can significantly impact cytotoxicity and selectivity against different cancer types .
Antimicrobial Properties
Compounds in the same class have been evaluated for their antimicrobial activity. For example, studies have reported that derivatives exhibit varying degrees of antibacterial and antifungal activities against standard strains such as Staphylococcus aureus and Candida albicans. The presence of specific functional groups appears to enhance these effects.
The biological effects of this compound are likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth or inflammation.
- Receptor Binding : Its structure allows for potential binding to various receptors implicated in disease processes.
Case Studies
Several studies have investigated the pharmacological potential of similar compounds:
- Anticancer Study : A recent study evaluated a series of pyrazole derivatives against multiple cancer cell lines using the MTT assay. The results demonstrated that introducing electron-withdrawing groups significantly enhanced cytotoxicity against MCF-7 cells .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds, revealing that modifications in the aromatic systems could lead to improved activity against both bacteria and fungi.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol?
- Methodological Answer : The compound is synthesized via a multi-step process:
Chalcone Formation : Salicylic aldehydes react with acetophenones under Claisen-Schmidt conditions to form 2-hydroxychalcones .
Pyrazoline Synthesis : Chalcones undergo cyclization with hydrazine to yield 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols .
Final Cyclization : Pyrazolines react with pyridine carbaldehydes in ethanol under reflux to form the pyrazolo[1,5-c][1,3]benzooxazine core .
- Key Characterization : IR and NMR confirm the presence of methoxy, pyridyl, and phenolic groups, while mass spectrometry validates molecular weight .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy at δ ~3.8 ppm, pyridyl protons at δ 7.5–8.5 ppm) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C: 61.65%, H: 4.38%, N: 27.65% for analogous pyrazolo-pyrimidines) .
- Chromatography : HPLC purity ≥98% ensures minimal impurities .
Advanced Research Questions
Q. How can experimental design be optimized to evaluate this compound’s pharmacological activity?
- Methodological Answer :
- Split-Plot Design : Use randomized blocks with split-split plots to test variables like dosage, administration route, and biological endpoints (e.g., enzyme inhibition, receptor binding) .
- Controls : Include positive controls (e.g., known PDE inhibitors) and vehicle controls to isolate compound-specific effects .
- Replicates : Four replicates with 5–10 samples per group enhance statistical power .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., distinguishing oxazine vs. oxazoline ring conformations) .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational frequencies, aligning discrepancies with experimental data .
Q. How do computational models predict the bioavailability of this compound?
- Methodological Answer :
- Lipinski/VEBER Rules : Calculate parameters like molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10), and polar surface area (<140 Ų) to predict oral bioavailability .
- ADMET Prediction : Use tools like SwissADME to assess absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test predictions) .
Q. What substituent modifications enhance biological activity while maintaining solubility?
- Methodological Answer :
- SAR Studies :
- Pyridyl Group : Replace pyridin-2-yl with pyridin-4-yl to alter binding affinity .
- Methoxy Position : Shift methoxy from C7 to C5 to reduce steric hindrance in enzyme active sites .
- Solubility Optimization : Introduce polar groups (e.g., –OH at C3) or pro-drug strategies (e.g., esterification of phenol) .
Data Analysis & Theoretical Integration
Q. How are bioactivity data analyzed when conflicting results arise between in vitro and in vivo studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends (e.g., IC₅₀ variability due to assay conditions) .
- Pharmacokinetic Modeling : Adjust for factors like bioavailability, protein binding, and metabolic clearance to reconcile discrepancies .
Q. What theoretical frameworks guide mechanistic studies of this compound’s activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to PDE5 or kinase domains, prioritizing residues with high Gibbs free energy (ΔG) scores .
- Kinetic Theory : Apply Michaelis-Menten models to enzyme inhibition assays, calculating Ki values from Lineweaver-Burk plots .
Synthesis & Scale-Up Challenges
Q. What are the critical bottlenecks in scaling up synthesis, and how are they addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
